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molecular formula C22H15NO2 B8559897 5-(4-nitrobenzylidene)-5H-dibenzo[a,d]cycloheptene

5-(4-nitrobenzylidene)-5H-dibenzo[a,d]cycloheptene

Cat. No. B8559897
M. Wt: 325.4 g/mol
InChI Key: NFKIGRVCBAIFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05024912

Procedure details

150 ml of dimethyl sulfoxide was admixed with 3.60 g (about 90 mmoles) of oily sodium hydride (about 60%) at room temperature. After the addition, the mixture was heated over an oil bath to an inside temperature of about 70° C., and stirred as such for about one hour. Then, the reaction mixture was cooled to room temperature, and a solution of 25.1 g (92 m moles) of the previously obtained diethyl-4-nitrobenzyl phosphonate and 10.0 g (48.5 m moles) of 5H-dibenzo[a,d]cycloheptene-5-on in 50 ml of dimethyl sulfoxide was added thereto dropwise. After the dropwise addition, the mixture was stirred at room temperature for 15 minutes, and then further stirred with heating at an inside temperature of 70° to 80° C. for 2 hours over an oil bath. After the end of reaction, the mixture was cooled to room temperature, poured into about 1 l of an aqueous saturated NaCl solution, and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and then the solvent was removed therefrom under reduced pressure. The residue was admixed with methanol, and the thus precipitated crystal was recovered therefrom by filtration. The thus obtained crystal was recrystallized from methanol-acetone solvent mixture, whereby 10.94 g of 5-(4-nitrobenzylidene)-5H-dibenzo[a,d]cycloheptene was obtained (yield: 69.3%). The melting point was 151.5°-152.5° C. The elemental analysis as C22H15NO2 was as follows:
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
diethyl-4-nitrobenzyl phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].P(=O)([O-])O[C:5]([CH2:17][CH3:18])(CC)[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1.[CH:21]1[C:31]2C=C[C:28]3[CH:32]=[CH:33][CH:34]=[CH:35][C:27]=3[C:26](=O)[C:25]=2[CH:24]=[CH:23][CH:22]=1.[Na+].[Cl-]>CS(C)=O>[N+:12]([C:9]1[CH:8]=[CH:7][C:6]([CH:5]=[C:17]2[C:18]3[CH:35]=[CH:34][CH:33]=[CH:32][C:28]=3[CH:27]=[CH:26][C:25]3[CH:31]=[CH:21][CH:22]=[CH:23][C:24]2=3)=[CH:11][CH:10]=1)([O-:14])=[O:13] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
diethyl-4-nitrobenzyl phosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC(C1=CC=C(C=C1)[N+](=O)[O-])(CC)CC)([O-])=O
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=CC=2C(C3=C(C=CC21)C=CC=C3)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
[Na+].[Cl-]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred as such for about one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
further stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating at an inside temperature of 70° to 80° C. for 2 hours over an oil bath
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the end of reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the thus precipitated crystal was recovered
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
The thus obtained crystal was recrystallized from methanol-acetone solvent mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C2C3=C(C=CC4=C2C=CC=C4)C=CC=C3)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.94 g
YIELD: PERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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